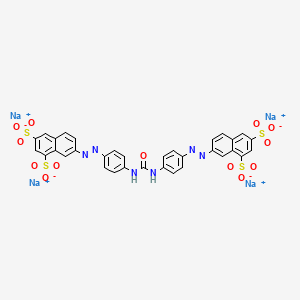
alpha-Isopropyl-phenethyl alcohol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-phenethyl alcohol, (S)-: is an organic compound with the molecular formula C11H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-enantiomer refers to its specific spatial configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing alpha-Isopropyl-phenethyl alcohol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Hydrogenation: Another method involves the hydrogenation of the corresponding ketone using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Isopropyl-phenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: PCC, DMP, chromium trioxide (CrO3)
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HCl, HBr, HI
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Various alcohol derivatives
Substitution: Alkyl halides
Applications De Recherche Scientifique
Alpha-Isopropyl-phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of alpha-Isopropyl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in microbial systems, it has been shown to disrupt cell membrane integrity, leading to increased permeability and cell death . The compound can also inhibit protein synthesis and interfere with DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: Similar in structure but lacks the isopropyl group.
Isopropyl alcohol: Similar in having an isopropyl group but lacks the phenethyl moiety.
Benzyl alcohol: Similar in having a benzene ring but lacks the isopropyl group.
Uniqueness: Alpha-Isopropyl-phenethyl alcohol is unique due to its chiral nature and the presence of both isopropyl and phenethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
67252-79-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(2S)-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m0/s1 |
Clé InChI |
AFLKKLSCQQGOEK-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@H](CC1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


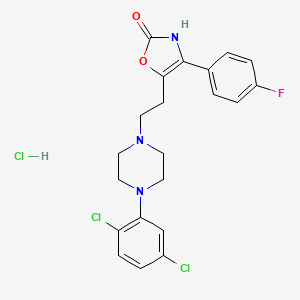
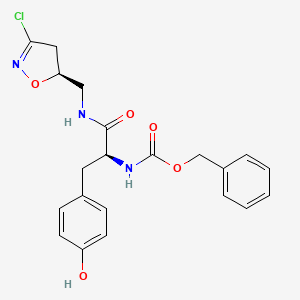

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

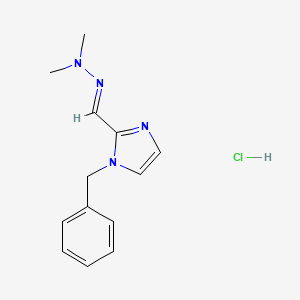
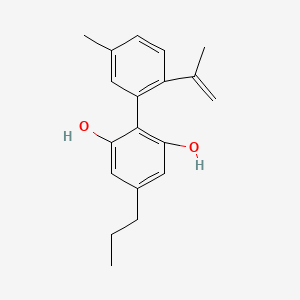

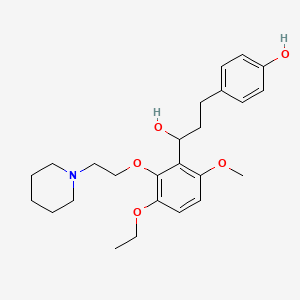


![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

